Acremonidin A

Description

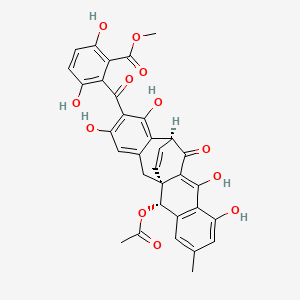

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C33H26O12 |

|---|---|

Molecular Weight |

614.5 g/mol |

IUPAC Name |

methyl 2-[(1R,2S,12S)-2-acetyloxy-7,9,14,16-tetrahydroxy-5-methyl-11-oxopentacyclo[10.7.2.01,10.03,8.013,18]henicosa-3(8),4,6,9,13,15,17,20-octaene-15-carbonyl]-3,6-dihydroxybenzoate |

InChI |

InChI=1S/C33H26O12/c1-12-8-16-22(19(37)9-12)30(42)26-27(39)15-6-7-33(26,31(16)45-13(2)34)11-14-10-20(38)25(28(40)21(14)15)29(41)23-17(35)4-5-18(36)24(23)32(43)44-3/h4-10,15,31,35-38,40,42H,11H2,1-3H3/t15-,31-,33-/m0/s1 |

InChI Key |

OFAIMNXQEZOWPU-RXKIPKFJSA-N |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O)C(=C3C(=O)[C@H]4C=C[C@]3([C@H]2OC(=O)C)CC5=CC(=C(C(=C45)O)C(=O)C6=C(C=CC(=C6C(=O)OC)O)O)O)O |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=C3C(=O)C4C=CC3(C2OC(=O)C)CC5=CC(=C(C(=C45)O)C(=O)C6=C(C=CC(=C6C(=O)OC)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Acremonidin A: A Technical Overview of a Sparsely Characterized Benzophenone

For the attention of Researchers, Scientists, and Drug Development Professionals.

In contrast, a related compound, Acremonidin E, has been more extensively studied, particularly for its anti-melanogenic properties. This guide will present the known details of Acremonidin A and, for comparative and contextual purposes, will also provide a summary of the research on Acremonidin E, including experimental methodologies and its established signaling pathway.

This compound: Chemical Structure and Properties

This compound is classified as a member of the benzophenone family of organic compounds. Its chemical identity has been established and is summarized in the tables below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | methyl 2-[(1R,2S,12S)-2-acetyloxy-7,9,14,16-tetrahydroxy-5-methyl-11-oxopentacyclo[10.7.2.0¹,¹⁰.0³,⁸.0¹³,¹⁸]henicosa-3(8),4,6,9,13,15,17,20-octaene-15-carbonyl]-3,6-dihydroxybenzoate |

| Molecular Formula | C₃₃H₂₆O₁₂ |

| Synonyms | This compound, 701914-77-4 |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 614.5 g/mol |

| Source Organisms | Acremonium sp., Purpureocillium lilacinum |

Biological Activity and Mechanism of Action of this compound

As of the latest available data, there is no specific information regarding the biological activity, mechanism of action, or associated signaling pathways for this compound in the public domain.

Acremonidin E: A Case Study in Anti-Melanogenesis

While data on this compound is sparse, significant research has been conducted on a related compound, Acremonidin E. This compound has been isolated from Penicillium sp., an endophytic fungus of Panax ginseng, and has demonstrated notable anti-melanogenic activity.

Biological Activity of Acremonidin E

Studies have shown that Acremonidin E can reduce melanogenesis in B16F10 murine melanoma cells and MNT-1 human melanoma cells.[1][2][3] This effect is achieved with minimal cytotoxicity, indicating a favorable safety profile in these cell lines.[1]

Mechanism of Action of Acremonidin E

The anti-melanogenic effect of Acremonidin E is attributed to its ability to downregulate the expression of key melanogenic genes, specifically tyrosinase (TYR) and tyrosinase-related protein 1 (TRP-1).[1][2][3] It is important to note that Acremonidin E does not appear to inhibit the enzymatic activity of tyrosinase directly but rather reduces the cellular levels of the enzyme.[1]

Signaling Pathway of Acremonidin E in Melanocytes

The following diagram illustrates the proposed signaling pathway through which Acremonidin E exerts its anti-melanogenic effects.

Caption: Proposed signaling pathway for the anti-melanogenic activity of Acremonidin E.

Experimental Protocols for Acremonidin E Research

The following are summaries of the experimental methods used in the study of Acremonidin E's anti-melanogenic properties.

Cell Culture and Viability Assays

-

Cell Lines: B16F10 (murine melanoma), MNT-1 (human melanoma).[1]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Viability Assay: Cell viability after treatment with Acremonidin E is often assessed using an MTT assay, which measures mitochondrial metabolic activity.[2]

Melanin Content Assay

-

Procedure: Cells are treated with a melanogenesis-stimulating agent (e.g., α-melanocyte-stimulating hormone, α-MSH) with and without Acremonidin E.[1] After a set incubation period, cells are lysed, and the melanin content is quantified by measuring absorbance at a specific wavelength (e.g., 405 nm).

Gene Expression Analysis (qRT-PCR)

-

Objective: To quantify the mRNA levels of melanogenic genes (TYR, TRP-1).[1]

-

Method:

-

RNA is extracted from treated and untreated cells.

-

cDNA is synthesized from the RNA template.

-

Quantitative real-time PCR is performed using primers specific for the target genes.

-

Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).

-

Protein Expression Analysis (Western Blotting)

-

Objective: To determine the protein levels of tyrosinase and TRP-1.[2]

-

Method:

-

Protein lysates are collected from treated and untreated cells.

-

Proteins are separated by size using SDS-PAGE.

-

Separated proteins are transferred to a membrane (e.g., PVDF).

-

The membrane is incubated with primary antibodies specific to the target proteins, followed by secondary antibodies conjugated to a detectable enzyme.

-

Protein bands are visualized and quantified.

-

Conclusion

This compound remains a poorly characterized natural product. While its chemical structure is known, its biological potential is yet to be explored and documented in publicly available scientific literature. In contrast, the related compound Acremonidin E has been identified as a promising anti-melanogenic agent, with a defined mechanism of action involving the downregulation of key melanogenic enzymes. The detailed experimental protocols and the established signaling pathway for Acremonidin E can serve as a valuable reference and a starting point for researchers interested in investigating the biological activities of this compound and other related benzophenone compounds. Further research is warranted to elucidate the potential therapeutic applications of this compound.

References

- 1. Acremonidin E produced by Penicillium sp. SNF123, a fungal endophyte of Panax ginseng, has antimelanogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 3. Acremonidin E produced by Penicillium sp. SNF123, a fungal endophyte of Panax ginseng, has antimelanogenic activities -Journal of Ginseng Research | Korea Science [koreascience.kr]

Acremonidin A: A Technical Guide to its Discovery from Acremonium sp.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery of Acremonidin A, a polyketide-derived antibiotic isolated from the fungus Acremonium sp., strain LL-Cyan 416. The document details the methodologies for the fermentation, isolation, and structure elucidation of this moderately active antibacterial agent. It includes a summary of its biological activity against key Gram-positive pathogens and presents available spectroscopic data. This guide is intended to serve as a valuable resource for researchers in natural product discovery, medicinal chemistry, and antibiotic drug development.

Introduction

The genus Acremonium is a well-established source of structurally diverse and biologically active secondary metabolites, including steroids, terpenoids, polyketides, and peptides.[1][2] These compounds have demonstrated a wide array of biological activities, such as antibacterial, antifungal, and cytotoxic effects.[1][2] In 2003, a series of new polyketide-derived antibiotics, designated Acremonidins A to E, were discovered from the fermentation of Acremonium sp. LL-Cyan 416.[3] Among these, this compound has been noted for its moderate activity against Gram-positive bacteria, including challenging drug-resistant strains.[2][3] This document provides an in-depth look at the discovery and characterization of this compound.

Experimental Protocols

The following sections describe the detailed experimental procedures for the production, isolation, and characterization of this compound. While the full text of the original discovery publication is not publicly available, the methodologies presented here are compiled from the initial report and general practices for isolating secondary metabolites from Acremonium species.

Fungal Strain and Fermentation

-

Producing Organism: Acremonium sp. strain LL-Cyan 416.[3]

-

Fermentation Method: The production of Acremonidins was achieved through fermentation in heterogeneous phases.[3] A solid-phase fermentation method was employed, where the fungus was grown on an agar medium supporting a moist polyester-cellulose paper.[1] This method was found to yield a different metabolite profile compared to conventional shaken or stationary liquid fermentations.[1]

-

Culture Medium: While the exact composition for LL-Cyan 416 is not detailed in the available literature, a typical approach for Acremonium sp. involves a solid medium like modified rice medium (80 g of rice, 3.0 g/L of NaNO₃, and 120 mL of H₂O) or Potato Dextrose Agar (PDA).[4]

-

Incubation: The culture was incubated at room temperature under static conditions for a period sufficient for metabolite production, which can be up to 30 days.[4]

Isolation and Purification

The isolation of this compound from the fermentation culture involved a multi-step process of extraction and chromatography.

-

Extraction: The fermented culture (including the polyester-cellulose paper and agar) was extracted with an organic solvent. Typically, ethyl acetate (EtOAc) is used to extract the crude mixture of secondary metabolites.[4] The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract was subjected to a series of chromatographic techniques to purify this compound. A general workflow is as follows:

-

Initial Fractionation: The crude extract is often first fractionated using vacuum flash chromatography on silica gel with a gradient of solvents, such as dichloromethane and methanol.[5]

-

Further Purification: Bioactivity-guided fractionation is then employed. Fractions showing antibacterial activity are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18) and a suitable solvent system (e.g., water:acetonitrile gradient).[5]

-

Structure Elucidation

The chemical structure of this compound was determined through spectroscopic analysis.[3] This typically involves a combination of the following techniques:

-

Mass Spectrometry (MS): To determine the molecular formula. Low-resolution and high-resolution mass spectrometry (LRMS and HRMS) are used to ascertain the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework. A suite of NMR experiments is conducted, including:

-

¹H NMR: To identify the types and connectivity of protons.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to piece together the final structure.

-

Quantitative Data

This section presents the available quantitative data for this compound and related compounds.

Spectroscopic Data

While the specific ¹H and ¹³C NMR data for this compound from the original discovery paper are not available in the searched literature, Table 1 provides the NMR data for the related compound, Acremonidin E, to illustrate the type of data generated during structure elucidation.[5]

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Acremonidin E in DMSO-d₆. [5]

| Position | δC (ppm), mult. | δH (ppm), mult. (J in Hz) |

| 1 | 167.9, qC | |

| 2 | 112.3, qC | |

| 3 | 141.2, CH | 6.93 |

| 4 | 117.4, CH | 6.81 |

| 4a | 130.0, qC | |

| 5 | 108.3, qC | |

| 5a | 142.1, qC | |

| 6 | 190.9, qC | |

| 7 | 76.1, qC | |

| 7-CH₃ | 19.2, CH₃ | 1.09, s |

| 8 | 70.8, CH | 4.32, s |

| 8a | 120.0, qC | |

| 9 | 123.5, CH | 6.39, d (16.2) |

| 10 | 134.8, CH | 6.57, dq (16.2, 7.2) |

| 11 | 18.3, CH₃ | 1.89, d (7.2) |

Biological Activity

This compound has demonstrated moderate antibacterial activity against Gram-positive bacteria.[3]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound.

| Organism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | Moderate Activity | [2][3] |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | Moderate Activity | [2][3] |

| Mycobacterium sp. | Not specified | 50 (for Acremonidin E) | [1] |

Note: The term "Moderate Activity" is used as the specific MIC values from the original publication were not available in the search results.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the discovery and characterization of this compound from Acremonium sp.

Caption: Experimental workflow for this compound discovery.

Conclusion

This compound, a polyketide-derived metabolite from Acremonium sp. LL-Cyan 416, represents a noteworthy discovery in the ongoing search for new antibiotics. Its moderate activity against clinically relevant drug-resistant bacteria underscores the importance of exploring fungal biodiversity for novel therapeutic leads. This technical guide consolidates the available information on its discovery, providing researchers with a foundational understanding of its isolation, characterization, and biological potential. Further investigation into its mechanism of action and optimization of its structure could pave the way for the development of new antibacterial agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Secondary Metabolites of Purpureocillium lilacinum [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Acremonidin E produced by Penicillium sp. SNF123, a fungal endophyte of Panax ginseng, has antimelanogenic activities - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Acremonidin A: A Technical Guide to Its Fungal Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Acremonidin A, a polyketide-derived antibiotic, with a focus on the fungal strains responsible for its production. This document consolidates available data on the producing organisms, experimental protocols for cultivation and isolation, and the current understanding of its biological activities.

This compound Producing Fungal Strains

This compound is a member of a series of related polyketide compounds, Acremonidins A-E, produced by the fungal strain Acremonium sp., specifically identified as strain LL-Cyan 416 [1][2]. This strain has been the primary source for the isolation and characterization of this class of compounds. While other endophytic fungi, such as Penicillium sp. SNF123 isolated from Panax ginseng, have been reported to produce Acremonidin E, Acremonium sp. LL-Cyan 416 is the documented producer of this compound[1][2][3][4][5][6].

Quantitative Data on Acremonidin Production

Currently, publicly available literature does not provide specific quantitative yield data for this compound from the fermentation of Acremonium sp. LL-Cyan 416. The primary study focused on the isolation and structure elucidation of the Acremonidin series of compounds[1][2]. Further research is required to optimize fermentation conditions and quantify the production of this compound.

Table 1: Summary of this compound Production

| Parameter | Data | Reference |

| Producing Organism | Acremonium sp. LL-Cyan 416 | [1][2] |

| Compound Class | Polyketide | [1][2] |

| Known Analogs | Acremonidins B, C, D, E | [1][2] |

| Quantitative Yield | Not Reported | N/A |

Experimental Protocols

The following sections detail the generalized experimental protocols for the cultivation of Acremonium sp. and the isolation of Acremonidin compounds, based on available literature. It is important to note that these are composite methodologies and may require optimization for maximized this compound production.

Fermentation of Acremonium sp. LL-Cyan 416

The production of Acremonidins A-E was achieved through fermentation in heterogeneous phases[1][2]. While the exact media composition and fermentation parameters for Acremonium sp. LL-Cyan 416 are not detailed in the available abstracts, a general approach for fungal fermentation is provided below, which can be adapted.

Materials:

-

Culture of Acremonium sp. LL-Cyan 416

-

Seed culture medium (e.g., Potato Dextrose Broth)

-

Production culture medium (specific composition to be optimized, potentially a complex medium containing sources of carbon, nitrogen, and minerals)

-

Shake flasks or fermenter

-

Incubator shaker

Protocol:

-

Inoculum Preparation: Inoculate a seed culture flask containing the appropriate sterile medium with a viable culture of Acremonium sp. LL-Cyan 416.

-

Incubation: Incubate the seed culture at a suitable temperature (e.g., 25-28°C) with agitation for a period sufficient to achieve substantial biomass (typically 2-4 days).

-

Production Culture: Inoculate the production medium with the seed culture. The volume of the inoculum is typically 5-10% of the production medium volume.

-

Fermentation: Incubate the production culture under controlled conditions of temperature, agitation, and aeration for an extended period (typically 7-21 days) to allow for the biosynthesis of secondary metabolites, including this compound.

-

Monitoring: Monitor the fermentation for parameters such as pH, glucose consumption, and biomass production to determine the optimal harvest time.

References

- 1. Acremonidins, new polyketide-derived antibiotics produced by Acremonium sp., LL-Cyan 416 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Discovery of Acremochlorins O-R from an Acremonium sp. through Integrated Genomic and Molecular Networking [mdpi.com]

- 4. Comparative Genomic Analysis Reveals Key Changes in the Genome of Acremonium chrysogenum That Occurred During Classical Strain Improvement for Production of Antibiotic Cephalosporin C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (PDF) Acremonidins, New Polyketide-Derived Antibiotics [research.amanote.com]

- 6. Acremonidin E produced by Penicillium sp. SNF123, a fungal endophyte of Panax ginseng, has antimelanogenic activities -Journal of Ginseng Research | Korea Science [koreascience.kr]

Elucidating the Uncharted Path: A Technical Guide to the Presumed Biosynthetic Pathway of Acremonidin A

For Immediate Release

[CITY, STATE] – [Date] – While the intricate biosynthetic pathway of the polyketide-derived antibiotic, Acremonidin A, remains to be fully elucidated in scientific literature, this technical guide consolidates the current understanding of its chemical nature, the genomic potential of its producing organisms, and proposes a hypothetical biosynthetic framework based on established principles of fungal polyketide synthesis. This document is intended for researchers, scientists, and drug development professionals actively engaged in natural product biosynthesis and discovery.

This compound, a complex benzophenone derivative, has been isolated from fungi of the genus Acremonium and Purpureocillium lilacinum[1]. Its structural complexity points towards a sophisticated enzymatic assembly line, characteristic of polyketide synthases (PKS). Fungi, particularly of the genera Acremonium and the related Penicillium, are renowned for their production of a vast array of secondary metabolites, with polyketides forming a significant class[2][3][4].

The Polyketide Origin of this compound

This compound and its congeners, Acremonidins B through H, are classified as polyketide-derived antibiotics[5][6]. Polyketides are synthesized by large, multifunctional enzymes called polyketide synthases. These PKSs catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, in a manner analogous to fatty acid synthesis. The remarkable structural diversity of polyketides arises from the variable programming of the PKS, including the choice of starter and extender units, the degree of reduction of β-keto groups, and subsequent tailoring reactions such as cyclization, oxidation, and glycosylation.

Genomic investigations into Acremonium chrysogenum have revealed a rich reservoir of biosynthetic gene clusters (BGCs), with numerous genes encoding for PKS and non-ribosomal peptide synthetase (NRPS) enzymes[7][8]. This genomic potential underscores the capability of Acremonium species to produce structurally complex molecules like this compound, even though the specific gene cluster responsible has not yet been identified.

A Hypothetical Biosynthetic Pathway for this compound

In the absence of direct experimental evidence, a putative biosynthetic pathway for this compound can be postulated based on its benzophenone core structure. This hypothetical pathway serves as a framework for future research and is not a definitive representation.

The biosynthesis would likely commence with a Type I iterative PKS (IPKS).

-

Polyketide Chain Assembly: The PKS would initiate synthesis, likely using an acetyl-CoA starter unit, followed by the iterative addition of several malonyl-CoA extender units to construct a linear polyketide chain.

-

Cyclization and Aromatization: The assembled polyketide chain would then undergo a series of enzyme-catalyzed intramolecular cyclizations and aromatizations to form a key aromatic intermediate. For a benzophenone structure, this often involves a specific pattern of folding of the polyketide chain.

-

Oxidative Cleavage: A crucial step in the formation of many fungal benzophenones is the oxidative cleavage of a larger aromatic precursor, such as an anthraquinone or a related tricyclic intermediate. This reaction, typically catalyzed by a dioxygenase, would yield the characteristic benzophenone scaffold.

-

Tailoring Modifications: Following the formation of the core structure, a series of tailoring enzymes would modify the intermediate to produce the final this compound molecule. These modifications could include hydroxylations, methylations, and acylations, catalyzed by enzymes such as cytochrome P450 monooxygenases, methyltransferases, and acyltransferases, respectively. The genes for these tailoring enzymes are typically co-located with the core PKS gene within the biosynthetic gene cluster.

Below is a generalized logical diagram representing the key stages in a hypothetical fungal benzophenone biosynthetic pathway.

Quantitative Data Summary

As the biosynthetic pathway for this compound has not been characterized, there is currently no quantitative data available regarding enzyme kinetics, precursor flux, or product yields for specific biosynthetic steps. Future research involving the identification and characterization of the this compound biosynthetic gene cluster would be required to generate such data.

Methodologies for Pathway Elucidation

The elucidation of a novel biosynthetic pathway like that of this compound requires a multi-faceted experimental approach. The following protocols outline the key methodologies that would be employed by researchers in the field.

1. Identification of the Biosynthetic Gene Cluster (BGC)

-

Objective: To identify the cluster of genes responsible for this compound biosynthesis.

-

Methodology: Genome Mining.

-

Obtain a high-quality whole-genome sequence of an this compound-producing Acremonium strain.

-

Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and PRISM (Prediction of Natural Product Gene Clusters) to scan the genome for putative secondary metabolite BGCs[9][10].

-

Prioritize candidate clusters that contain a PKS gene, particularly those predicted to synthesize aromatic polyketides, along with genes for tailoring enzymes like dioxygenases, P450s, and methyltransferases that are consistent with the structure of this compound.

-

2. Functional Characterization of the BGC

-

Objective: To confirm the identified BGC is responsible for this compound production and to determine the function of individual genes.

-

Methodology: Gene Knockout and Heterologous Expression.

-

Gene Knockout:

-

Design a gene disruption cassette for the core PKS gene in the candidate BGC.

-

Transform the wild-type this compound-producing strain with the disruption cassette using techniques such as Agrobacterium tumefaciens-mediated transformation (ATMT) or protoplast-polyethylene glycol (PEG) transformation.

-

Select and verify successful transformants using PCR and Southern blotting.

-

Cultivate the knockout mutant under producing conditions and analyze the metabolite profile using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). A loss of this compound production in the mutant would confirm the role of the PKS gene.

-

-

Heterologous Expression:

-

Clone the entire putative this compound BGC into a suitable expression vector.

-

Transform a well-characterized, genetically tractable heterologous host, such as Aspergillus nidulans or Aspergillus oryzae, with the expression vector[11][12].

-

Cultivate the transformed host and analyze the culture extracts for the production of this compound using HPLC and MS. De novo production of the compound in the heterologous host provides definitive proof of the BGC's function.

-

-

The workflow for these experimental approaches is depicted in the diagram below.

Conclusion

The biosynthesis of this compound represents an exciting frontier in natural product research. While the specific enzymatic steps are yet to be uncovered, the polyketide nature of the molecule, combined with the genomic potential of Acremonium species, provides a solid foundation for future investigation. The application of modern genomic and synthetic biology tools, as outlined in this guide, will be instrumental in fully elucidating this pathway, paving the way for potential bioengineering efforts to produce novel analogs with improved therapeutic properties.

References

- 1. This compound | C33H26O12 | CID 9895201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Recent Advances in Chemistry and Bioactivities of Secondary Metabolites from the Genus Acremonium [mdpi.com]

- 5. Acremonidins, new polyketide-derived antibiotics produced by Acremonium sp., LL-Cyan 416 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discover.library.noaa.gov [discover.library.noaa.gov]

- 7. Genome Sequence and Annotation of Acremonium chrysogenum, Producer of the β-Lactam Antibiotic Cephalosporin C - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative Genomic Analysis Reveals Key Changes in the Genome of Acremonium chrysogenum That Occurred During Classical Strain Improvement for Production of Antibiotic Cephalosporin C - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Antimicrobial Activity and Identification of the Biosynthetic Gene Cluster of X-14952B From Streptomyces sp. 135 [frontiersin.org]

- 10. journals.asm.org [journals.asm.org]

- 11. Secondary Metabolites from Acremonium Fungi: Diverse Structures and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acremonidin E produced by Penicillium sp. SNF123, a fungal endophyte of Panax ginseng, has antimelanogenic activities - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Acremonidin E: An In-depth Technical Guide

Disclaimer: Initial searches for "Acremonidin A" did not yield specific spectroscopic data. However, comprehensive data is available for a closely related compound, Acremonidin E . This guide provides a detailed analysis of Acremonidin E, which may serve as a valuable reference for researchers interested in this class of compounds.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the spectroscopic analysis of Acremonidin E. The document details the methodologies for key experiments and presents all quantitative data in structured tables for ease of comparison.

Molecular Structure and Properties

Acremonidin E is a natural product isolated from the endophytic fungus Penicillium sp. SNF123, found in the root of Panax ginseng. The molecular formula of Acremonidin E has been determined as C₁₆H₁₄O₇.

Spectroscopic Data

The structural elucidation of Acremonidin E was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

¹H and ¹³C NMR spectra were recorded on a Bruker Advance spectrometer at 300 MHz and 125 MHz, respectively, using DMSO-d₆ as the solvent[1].

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Acremonidin E (in DMSO-d₆) [1]

| Position | δC (ppm), mult. | δH (ppm), (J in Hz) |

| 1 | 167.9, qC | |

| 2 | 112.3, qC | |

| 3 | 141.2, CH | 6.93 |

| 4 | 117.4, CH | 6.81 |

| 4a | 133.5, qC | |

| 5 | 161.4, qC | |

| 6 | 98.7, CH | 6.11 |

| 7 | 164.8, qC | |

| 8 | 102.5, CH | 6.11 |

| 8a | 157.5, qC | |

| 9 | 192.1, qC | |

| 1' | 105.9, qC | |

| 2' | 158.9, qC | |

| 3' | 108.2, qC | |

| 4' | 154.2, qC | |

| 5'-CH₃ | 20.3, CH₃ | 2.17 |

| 6'-OCH₃ | 60.1, OCH₃ | 3.55 |

Note: Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). Multiplicity is indicated as qC (quaternary carbon), CH (methine), and CH₃ (methyl).

Low-resolution liquid chromatography-mass spectrometry (LC-MS) data was acquired using an Agilent Technologies HPLC system.

Table 2: Mass Spectrometry Data for Acremonidin E

| Technique | Ionization Mode | Observed m/z | Interpretation |

| LRMS | ESI+ | 319.1 | [M+H]⁺ |

The UV spectrum of Acremonidin E indicates the presence of a conjugated aromatic or phenolic moiety.

Table 3: UV-Visible Absorption Data for Acremonidin E

| λmax (nm) |

| 207 |

| 281 |

| 342 |

Experimental Protocols

The endophytic fungal strain SNF123 was isolated from the root of a six-year-old Panax ginseng plant. The fungus was identified as a Penicillium sp. based on internal transcribed spacer analysis[1]. The strain was cultured on Potato Dextrose Agar (PDA) plates for 7 days at room temperature. Agar plugs were then used to inoculate Potato Dextrose Broth (PDB) media in Ultra Yield Flasks, which were incubated for 7 days at 25°C with shaking at 150 RPM[1].

The fungal broth was extracted with ethyl acetate (EtOAc). The mycelia and spores were extracted with a mixture of acetone and methanol (1:1 v/v) with sonication. The combined organic extracts were evaporated to yield a crude extract[1].

The crude extract was fractionated by silica gel vacuum flash chromatography using a gradient of dichloromethane and methanol. A 70% dichloromethane-methanol fraction was further purified by preparative High-Performance Liquid Chromatography (HPLC) with a water:acetonitrile (45:55) mobile phase at a flow rate of 7.0 mL/min to yield pure Acremonidin E[1].

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Advance spectrometer (300 MHz for ¹H and 125 MHz for ¹³C) in DMSO-d₆[1].

-

Mass Spectrometry: Low-resolution LC-MS data were obtained using an Agilent Technologies HPLC with a reversed-phase Phenomenex Luna 5μm C18 column (4.6 × 100 mm, 5 μm) at a flow rate of 1.0 mL/min[1].

-

UV-Visible Spectroscopy: UV absorption maxima were recorded to identify the presence of chromophores.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for the spectroscopic analysis of natural products and a conceptual signaling pathway where such a compound might be investigated.

Caption: General workflow for the isolation and structural elucidation of a natural product using spectroscopic methods.

Caption: Conceptual diagram of Acremonidin E inhibiting a target protein in a signaling pathway.

References

An In-depth Technical Guide to Acremonidin A (C₃₃H₂₆O₁₂)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Acremonidin A, a polyketide-derived natural product with notable antibacterial properties. It covers its origin, physicochemical characteristics, biological activity, and the methodologies for its production and evaluation, tailored for professionals in the fields of natural product chemistry, microbiology, and pharmacology.

Executive Summary

This compound is a complex polyketide metabolite produced by the fungus Acremonium sp. (strain LL-Cyan 416). With a molecular formula of C₃₃H₂₆O₁₂, it possesses a unique pentacyclic structure featuring a bridging keto group. First identified as part of a family of related compounds, this compound has demonstrated significant biological activity, particularly against clinically relevant Gram-positive bacteria. Its efficacy against multi-drug resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), positions it as a compound of interest for further investigation in the development of new antibacterial agents.[1] This guide consolidates the available technical data on this compound to facilitate ongoing and future research efforts.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis.[1] While detailed raw spectral data is found in the primary literature, this section summarizes its key identifying characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₃H₂₆O₁₂ | PubChem |

| Molecular Weight | 614.5 g/mol | PubChem |

| Class | Polyketide, Benzophenone | PubChem |

| Appearance | Data not available | - |

Table 2: Spectroscopic Data Summary for this compound

| Technique | Data Summary |

| ¹H NMR | Specific chemical shifts and coupling constants are detailed in the primary literature. |

| ¹³C NMR | Specific chemical shifts are detailed in the primary literature. |

| Mass Spectrometry (MS) | Fragmentation patterns and exact mass confirm the molecular formula. |

| UV Spectroscopy | UV absorption maxima are indicative of the chromophoric system. |

| IR Spectroscopy | Characteristic absorption bands for functional groups (e.g., hydroxyl, carbonyl). |

Note: The complete, detailed NMR assignments are available in the primary publication: The Journal of Antibiotics (2003), 56(11), 923-30.

Biological Activity

This compound exhibits moderate but significant antibacterial activity, primarily targeting Gram-positive bacteria.[1] Its activity against resistant pathogens is of particular importance.

Table 3: Antibacterial Spectrum of this compound (Minimum Inhibitory Concentration - MIC)

| Target Organism | Strain Type | MIC (µg/mL) |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | Moderate Activity |

| Enterococcus sp. | Vancomycin-Resistant (VRE) | Moderate Activity |

| Various Gram-positive bacteria | - | Moderate Activity |

Note: "Moderate Activity" is reported in the discovery publication. For specific MIC values, consultation of the full paper is recommended. The mechanism of action for its antibacterial effect has not yet been fully elucidated.

Experimental Protocols

The following sections outline the methodologies for the production, isolation, and evaluation of this compound, based on the original discovery and standard microbiological practices.

Fermentation and Production

This compound is produced by fermentation of Acremonium sp., strain LL-Cyan 416.

-

Producing Organism: Acremonium sp. (LL-Cyan 416)

-

Fermentation Type: Heterogeneous phase fermentation.

-

Culture Medium: A suitable nutrient-rich liquid medium is used to support fungal growth and secondary metabolite production. This typically includes a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.

-

Incubation Conditions: The culture is incubated under controlled conditions of temperature, pH, and aeration for a sufficient duration to allow for the biosynthesis of this compound.

-

Extraction: Following fermentation, the culture broth and mycelium are separated. The target compounds are extracted from both phases using an appropriate organic solvent (e.g., ethyl acetate).

Isolation and Purification Workflow

The crude extract containing a mixture of acremonidins is subjected to a multi-step purification process.

Caption: Workflow for the isolation and characterization of this compound.

Antibacterial Susceptibility Testing

The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains.

-

Method: Broth microdilution or agar dilution methods are standard.

-

Protocol Outline (Broth Microdilution):

-

Prepare a series of two-fold serial dilutions of pure this compound in a 96-well microtiter plate using a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Prepare a standardized inoculum of the test bacterium (e.g., MRSA) equivalent to a 0.5 McFarland standard.

-

Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.

-

Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Mechanism of Action and Signaling Pathways

Currently, the specific molecular target and mechanism of action by which this compound exerts its antibacterial effects have not been reported in the scientific literature. Its activity against Gram-positive bacteria suggests potential interference with cell wall synthesis, protein synthesis, or DNA replication, common targets for antibiotics. However, without dedicated mechanistic studies, any proposed pathway would be speculative. Future research is required to elucidate the signaling pathways and molecular interactions involved in its bioactivity.

Caption: Hypothesized mechanism of action for this compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated activity against challenging Gram-positive pathogens. This guide provides the foundational knowledge for its study, compiling its known properties and the experimental basis for its investigation. Key areas for future research include:

-

Mechanism of Action Studies: Elucidating the specific molecular target is critical for understanding its therapeutic potential and for potential lead optimization.

-

Total Synthesis: Development of a synthetic route would enable the production of analogues and facilitate structure-activity relationship (SAR) studies.

-

In Vivo Efficacy: Evaluating the performance of this compound in animal models of infection is a necessary step towards any potential clinical application.

The unique structure and valuable biological activity of this compound warrant further exploration by the scientific and drug development communities.

References

Acremonidin A: A Technical Overview of a Benzophenone-Class Antibacterial Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acremonidin A, a naturally occurring benzophenone isolated from the fungus Acremonium sp., represents a promising scaffold for the development of new antibacterial agents. This technical guide provides a comprehensive overview of this compound, focusing on its classification within the benzophenone class, its reported biological activities, and the experimental methodologies used for its evaluation. While specific quantitative data for this compound's antibacterial activity is not publicly available, this document summarizes the existing knowledge and provides context through the detailed analysis of the closely related analogue, Acremonidin E. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and related compounds.

Introduction

Benzophenones are a class of organic compounds characterized by a diaryl ketone functional group. In nature, they are predominantly found as secondary metabolites in fungi and higher plants.[1] These compounds have garnered significant interest in drug discovery due to their diverse biological activities.[1] this compound, produced by the fermentation of Acremonium sp. (strain LL-Cyan 416), is a member of this class.[1] Structurally, it belongs to a group of polyketide-derived compounds known as acremonidins, which are characterized by a unique bridging keto group.

Chemical and Physical Properties

The acremonidins, including this compound, are a series of structurally related polyketides. The core structure of these compounds is a complex fused ring system. The detailed spectroscopic analysis leading to the structure elucidation of Acremonidins A-E has been reported, confirming their classification as benzophenones.

Biological Activity of this compound

Antibacterial Activity

This compound has been reported to exhibit moderate antibacterial activity specifically against Gram-positive bacteria.[1] This includes activity against clinically significant resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1]

Table 1: Summary of Reported Antibacterial Activity for this compound

| Compound | Target Organisms | Activity Level | Quantitative Data (MIC) | Reference |

| This compound | Gram-positive bacteria (including MRSA and VRE) | Moderate | Not Available | [1] |

Note: While the activity is described as "moderate," specific Minimum Inhibitory Concentration (MIC) values for this compound are not available in the cited literature.

Experimental Protocols

General Antibacterial Susceptibility Testing (Broth Microdilution Method)

While the specific protocol used for this compound is not detailed in the available literature, a standard broth microdilution method is commonly employed to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Experimental Workflow: Broth Microdilution for MIC Determination

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Methodology:

-

Preparation of this compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a liquid growth medium, such as Mueller-Hinton Broth (MHB), to achieve a range of concentrations for testing.

-

Preparation of Bacterial Inoculum: The test bacterium (e.g., Staphylococcus aureus) is cultured overnight. The bacterial suspension is then adjusted to a standardized turbidity, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is further diluted to achieve the final desired inoculum concentration in the assay wells.

-

Assay Setup: The prepared dilutions of this compound are dispensed into the wells of a 96-well microtiter plate. The standardized bacterial inoculum is then added to each well. Positive (no compound) and negative (no bacteria) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Case Study: Acremonidin E - A Structurally Related Benzophenone

Due to the limited publicly available data on this compound, a review of the closely related compound, Acremonidin E, provides valuable insights into the potential biological activities of this compound class. Acremonidin E has been studied for its anti-melanogenic properties.

Anti-melanogenic Activity of Acremonidin E

Acremonidin E has been shown to reduce melanogenesis in B16F10 melanoma cells and a 3D human skin model.[2][3] This effect is achieved through the downregulation of key melanogenic genes, tyrosinase (TYR) and tyrosinase-related protein 1 (TRP-1), at the mRNA and protein levels.[2][4]

Table 2: Quantitative Data on the Anti-melanogenic Activity of Acremonidin E

| Cell Line | Assay | Concentration of Acremonidin E | Effect | Reference |

| B16F10 | Melanin Content | 2.5–50 µg/mL | Significant decrease | [2] |

| B16F10 | Cell Viability | Up to 50 µg/mL | No significant cytotoxicity | [2] |

| B16F10 | qRT-PCR (Tyr mRNA) | 12.5, 25, 50 µg/mL | Dose-dependent decrease | [4] |

| B16F10 | qRT-PCR (Trp-1 mRNA) | 12.5, 25, 50 µg/mL | Dose-dependent decrease | [4] |

Signaling Pathway of Acremonidin E in Melanogenesis

Acremonidin E's mechanism of action involves the transcriptional regulation of enzymes crucial for melanin synthesis.

Signaling Pathway: Acremonidin E's Inhibition of Melanogenesis

Caption: Acremonidin E downregulates melanogenic gene expression.

Conclusion and Future Directions

This compound is a benzophenone-class natural product with documented moderate activity against Gram-positive bacteria, including resistant strains. While the currently available literature lacks specific quantitative data on its antibacterial potency, the compound remains a person of interest for further investigation. The detailed biological activity and mechanistic understanding of the related compound, Acremonidin E, highlight the potential for this chemical scaffold in diverse therapeutic areas. Future research should prioritize the determination of specific MIC values for this compound against a panel of clinically relevant bacteria, elucidation of its precise mechanism of antibacterial action, and exploration of its structure-activity relationships to guide the synthesis of more potent analogues. Such studies will be crucial in fully evaluating the therapeutic potential of this compound as a novel antibacterial agent.

References

Unveiling the Antibacterial Potential of Acremonidin A Against Gram-Positive Pathogens

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Acremonidin A, a polyketide-derived natural product, has emerged as a compound of interest due to its reported activity against clinically significant Gram-positive bacteria. This technical guide provides a comprehensive overview of the current knowledge on the antibacterial properties of this compound, with a focus on its activity spectrum, potential mechanism of action, and the experimental methodologies used for its evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of new antibacterial therapies.

Antibacterial Activity of this compound

This compound has demonstrated notable inhibitory effects against a range of Gram-positive bacteria. The primary research in this area has highlighted its potential in combating drug-resistant strains, a critical area of unmet medical need.

Quantitative Data Summary

The antibacterial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. While specific MIC values for this compound are not publicly available in the immediate search results, the foundational study by He et al. (2003) reports moderate activity against key Gram-positive pathogens.[1][2] This includes activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), indicating a potential role in addressing challenging nosocomial infections.[1][2]

For illustrative purposes, a summary table based on the initial findings is presented below. Further research is required to populate this with precise MIC values.

| Gram-Positive Bacterium | Strain Type | Reported Activity of this compound |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | Moderate |

| Enterococcus species | Vancomycin-Resistant (VRE) | Moderate |

Postulated Mechanism of Action

The precise molecular mechanism by which this compound exerts its antibacterial effect has not been definitively elucidated. However, based on its classification as a polyketide antibiotic, several potential mechanisms can be inferred from the known actions of similar compounds against Gram-positive bacteria.[3][4][5] Polyketide antibiotics are known to interfere with various essential cellular processes in bacteria.[6][7]

Potential mechanisms of action for this compound may include:

-

Inhibition of Protein Synthesis: Many polyketide antibiotics, such as macrolides, act by binding to the bacterial ribosome, thereby inhibiting protein synthesis.[6][7]

-

Disruption of Cell Wall Synthesis: Some polyketides can interfere with the biosynthesis of peptidoglycan, a critical component of the Gram-positive bacterial cell wall.

-

Interference with Nucleic Acid Synthesis: Certain polyketides have been shown to inhibit bacterial DNA gyrase or RNA polymerase, essential enzymes involved in DNA replication and transcription.[3][4]

Further investigation is necessary to pinpoint the specific molecular target(s) of this compound.

Experimental Protocols

The evaluation of the antibacterial activity of novel compounds like this compound relies on standardized and reproducible experimental protocols. The following methodologies represent standard approaches in the field.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[8][9]

Protocol:

-

Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of this compound Dilutions: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension. Control wells containing only the bacterial suspension (positive control) and only the broth medium (negative control) are also included.

-

Incubation: The microtiter plate is incubated at 37°C for 16-24 hours.

-

Data Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

Isolation and Purification of this compound

This compound is a secondary metabolite produced by the fermentation of Acremonium sp.[1] The general workflow for its isolation and purification is as follows:

-

Fermentation: The Acremonium sp. is cultured in a suitable liquid fermentation medium under controlled conditions to promote the production of this compound.

-

Extraction: The fermentation broth is harvested, and the bioactive compounds are extracted using an appropriate organic solvent.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques (e.g., column chromatography, high-performance liquid chromatography) to separate and purify this compound from other metabolites.

-

Structure Elucidation: The chemical structure of the purified this compound is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Potential Mechanism of Action Pathway

Caption: Postulated mechanisms of action for this compound.

Conclusion

This compound represents a promising scaffold for the development of new antibiotics against Gram-positive bacteria, including multidrug-resistant strains. While initial studies have confirmed its antibacterial potential, further research is imperative to fully characterize its spectrum of activity, elucidate its precise mechanism of action, and evaluate its preclinical safety and efficacy. The methodologies and conceptual frameworks presented in this guide provide a foundation for future investigations into this and other novel antibacterial agents.

References

- 1. Acremonidins, new polyketide-derived antibiotics produced by Acremonium sp., LL-Cyan 416 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. The unusual mode of action of the polyketide glycoside antibiotic cervimycin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Actinomycete-Derived Polyketides as a Source of Antibiotics and Lead Structures for the Development of New Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 8. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Exploration of the Acremonidin Family of Compounds: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the Acremonidin family of polyketide-derived compounds. It details their isolation, structure, diverse biological activities, and mechanisms of action, with a particular focus on Acremonidin E's potent antimelanogenic properties. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction to the Acremonidin Family

The Acremonidins are a class of secondary metabolites primarily isolated from various fungal species, including Acremonium sp., Penicillium sp., and Verticillium sp. These compounds are characterized by a core structure derived from polyketide biosynthesis. The family includes several known members, such as Acremonidin A, B, C, E, F, G, and H, each exhibiting a range of biological activities.

Initial studies on Acremonidins A and B revealed their potential as antibacterial agents, showing moderate activity against Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Subsequent research has expanded the known bioactivities of the Acremonidin family to include antifungal, antiplasmodial, and antimelanogenic effects, highlighting their potential as lead compounds for the development of new therapeutics.

Physicochemical Properties and Structure Elucidation

The Acremonidin core structure is a complex polycyclic system. The elucidation of these structures has been primarily achieved through a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular formula.

-

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H, ¹³C, COSY, HMBC, and NOESY experiments to establish the connectivity and relative stereochemistry of the atoms.

-

UV-Vis Spectroscopy: To identify chromophores within the molecule.

-

Circular Dichroism (CD) Spectroscopy: To determine the absolute configuration by comparison with known analogs.

As an example, Acremonidin E, isolated from an endophytic Penicillium sp. found in the root of Panax ginseng, was identified as a brown amorphous powder with the molecular formula C₁₆H₁₄O₇.[1] Its structure was determined through extensive NMR and mass spectrometry analysis.[1]

Biological Activities of the Acremonidin Family

The Acremonidin family and their related compounds, the Acremoxanthones, exhibit a broad spectrum of biological activities. The following tables summarize the available quantitative data on their antimicrobial and antiplasmodial effects.

Table 1: Antimicrobial Activity of Acremonidin Compounds

| Compound | Target Organism | MIC (µg/mL) | Source Organism |

| This compound | Bacillus cereus | 0.39 - 25 | Verticillium sp. BCC33181 |

| Enterococcus faecium | 1.56 - 25 | Verticillium sp. BCC33181 | |

| Acremonidin C | Enterococcus faecium | 1.56 - 25 | Verticillium sp. BCC33181 |

| Acremonidin F | Bacillus cereus | 3.13 | Verticillium sp. BCC33181 |

| Enterococcus faecium | 1.56 - 25 | Verticillium sp. BCC33181 | |

| Acremonidin G | Enterococcus faecium | 1.56 - 25 | Verticillium sp. BCC33181 |

| Acremonidin H | Bacillus cereus | 0.39 - 25 | Verticillium sp. BCC33181 |

MIC: Minimum Inhibitory Concentration

Table 2: Antiplasmodial Activity of Acremoxanthone Compounds

| Compound | Target Organism | IC₅₀ (µg/mL) | Source Organism |

| Acremoxanthone F | Plasmodium falciparum K1 | 2.38 | Verticillium sp. BCC33181 |

| Acremoxanthone G | Plasmodium falciparum K1 | 1.71 | Verticillium sp. BCC33181 |

IC₅₀: Half-maximal Inhibitory Concentration

In-depth Focus: Acremonidin E and its Antimelanogenic Properties

Acremonidin E has emerged as a particularly interesting member of the family due to its potent effects on melanogenesis.

Biological Activity and Mechanism of Action

Acremonidin E has been shown to reduce melanin synthesis in B16F10 murine melanoma cells and MNT-1 human melanoma cells with minimal cytotoxicity.[2][3][4] It also demonstrates anti-pigmentary effects in a 3D human skin model.[2][3][4]

The primary mechanism of action for Acremonidin E's antimelanogenic effect is the downregulation of key melanogenic genes, specifically tyrosinase (TYR) and tyrosinase-related protein 1 (TRP-1).[2][3][4] Importantly, Acremonidin E does not directly inhibit the enzymatic activity of tyrosinase.[1] Instead, it acts at the transcriptional level, reducing the expression of the proteins responsible for melanin production.

This transcriptional regulation is mediated through the downregulation of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and differentiation. The signaling pathway leading to this effect is illustrated below.

Experimental Workflow for Assessing Antimelanogenic Activity

The following diagram outlines a typical workflow for evaluating the antimelanogenic properties of a compound like Acremonidin E.

Synthesis and Biosynthesis

Synthesis

To date, there are no published reports on the total synthesis of the Acremonidin core structure. The complexity of the molecule, with its multiple stereocenters, presents a significant synthetic challenge. Future research in this area could provide access to larger quantities of these compounds and enable the synthesis of novel analogs for structure-activity relationship (SAR) studies.

Biosynthesis

Acremonidins are polyketides, a class of natural products synthesized by polyketide synthases (PKSs).[5][6][7] The biosynthesis involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a long poly-β-keto chain.[5] This chain then undergoes a series of modifications, including cyclization, reduction, and dehydration, catalyzed by various domains within the PKS enzyme complex, ultimately leading to the diverse structures of the Acremonidin family.[5]

Detailed Experimental Protocols

The following sections provide detailed, generalized protocols for the key experiments cited in the study of Acremonidins. These protocols are intended as a starting point and may require optimization for specific experimental conditions.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Antimicrobial compound stock solution

-

Sterile pipette tips and multichannel pipettor

Procedure:

-

Prepare a serial two-fold dilution of the antimicrobial compound in the broth medium directly in the 96-well plate. Typically, 100 µL of broth is added to each well, and then 100 µL of the compound stock solution is added to the first well and serially diluted across the plate.

-

Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10⁵ CFU/mL in the broth medium.

-

Add 100 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 10⁵ CFU/mL.

-

Include a positive control (bacteria and broth, no compound) and a negative control (broth only) on each plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the mRNA levels of specific genes.

Materials:

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (containing SYBR Green or a fluorescent probe)

-

Gene-specific primers

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from treated and untreated cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers for the gene of interest (e.g., Tyrosinase, TRP-1) and a housekeeping gene (e.g., GAPDH, β-actin), and the cDNA template.

-

Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Western Blotting for Protein Level Analysis

This protocol is used to detect and quantify the levels of specific proteins.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific to the target proteins (e.g., anti-Tyrosinase, anti-TRP-1)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and untreated cells in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH) to determine the relative protein levels.

Conclusion and Future Directions

The Acremonidin family of compounds represents a promising source of bioactive molecules with diverse therapeutic potential. Acremonidin E, in particular, has demonstrated significant antimelanogenic activity through a well-defined mechanism of action, making it a strong candidate for further development in the cosmetic and dermatological fields. The antibacterial and antiplasmodial activities of other members of the family also warrant further investigation.

Future research should focus on:

-

The total synthesis of the Acremonidin core structure to enable the generation of novel analogs and detailed SAR studies.

-

Further elucidation of the signaling pathways affected by different Acremonidin compounds.

-

In vivo studies to validate the therapeutic potential of these compounds for various applications.

-

Exploration of other fungal endophytes for the discovery of new Acremonidin analogs with improved activity and pharmacological properties.

This technical guide provides a solid foundation for researchers interested in exploring the fascinating chemistry and biology of the Acremonidin family of natural products.

References

- 1. Acremonidin E produced by Penicillium sp. SNF123, a fungal endophyte of Panax ginseng, has antimelanogenic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acremonidin E produced by Penicillium sp. SNF123, a fungal endophyte of Panax ginseng, has antimelanogenic activities -Journal of Ginseng Research | Korea Science [koreascience.kr]

- 3. Acremonidin E produced by Penicillium sp. SNF123, a fungal endophyte of Panax ginseng, has antimelanogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 5. Steps towards the synthetic biology of polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Application of Synthetic Biology to the Biosynthesis of Polyketides - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]

- 7. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Isolation and Purification of Acremonidin A

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Acremonidin A is a polyketide-derived antibiotic produced by the fungus Acremonium sp.[1]. This document provides a detailed protocol for the isolation and purification of this compound, intended for researchers in natural product chemistry, microbiology, and drug discovery. Acremonidins A and B have demonstrated moderate activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE)[1][2]. The methodologies outlined below are based on established protocols for the isolation of similar secondary metabolites from fungal cultures, specifically adapting procedures used for the purification of Acremonidin E due to the limited availability of a specific protocol for this compound[3].

The provided workflow is designed to yield this compound of sufficient purity for subsequent biological assays and structural elucidation. All quantitative data presented are based on representative yields for similar fungal metabolites and should be considered as a general guideline.

Data Presentation

Table 1: Fermentation and Extraction Parameters (Adapted from Acremonidin E Protocol)

| Parameter | Value | Reference |

| Fungal Strain | Acremonium sp. LL-Cyan 416 | [1] |

| Culture Medium | Potato Dextrose Broth (PDB) | [3] |

| Fermentation Volume | 10 L | [3] |

| Incubation Temperature | 25°C | [3] |

| Incubation Time | 7 - 14 days | [3] |

| Extraction Solvent | Ethyl Acetate | [3] |

| Solvent Volume | 10 L (1:1 with broth) | [3] |

| Estimated Crude Extract Yield | 5 - 10 g | [3] |

Table 2: Purification Parameters and Representative Yields (Adapted from Acremonidin E Protocol)

| Purification Step | Stationary Phase | Mobile Phase | Estimated Purity | Estimated Yield | Reference |

| Vacuum Liquid Chromatography (VLC) | Silica Gel | Dichloromethane/Methanol Gradient | 20 - 40% | 1 - 2 g | [3] |

| Solid-Phase Extraction (SPE) | C18 | Methanol/Water Gradient | 50 - 70% | 200 - 500 mg | - |

| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | C18 | Acetonitrile/Water Gradient | >95% | 50 - 100 mg | [3] |

Experimental Protocols

Fermentation of Acremonium sp.

This protocol details the cultivation of Acremonium sp. to produce this compound.

Materials:

-

Acremonium sp. LL-Cyan 416 culture

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Sterile flasks

-

Shaking incubator

Procedure:

-

Inoculate a PDA plate with Acremonium sp. LL-Cyan 416 and incubate at 25°C until sufficient mycelial growth is observed (typically 5-7 days).

-

Prepare a seed culture by inoculating a 250 mL flask containing 100 mL of PDB with a small agar plug of the fungal culture.

-

Incubate the seed culture at 25°C on a rotary shaker at 150 rpm for 3-4 days.

-

Aseptically transfer the seed culture to a larger fermentation vessel containing 10 L of PDB.

-

Incubate the production culture at 25°C with continuous agitation (150 rpm) for 7-14 days. Monitor the culture for the production of secondary metabolites, if analytical methods are available.

Extraction of Crude this compound

This protocol describes the extraction of the crude secondary metabolite mixture from the fermentation broth.

Materials:

-

Fermentation broth from Step 1

-

Ethyl acetate

-

Large separating funnel or extraction vessel

-

Filter paper

-

Rotary evaporator

Procedure:

-

Separate the fungal mycelium from the fermentation broth by filtration through several layers of cheesecloth or by centrifugation.

-

Transfer the cell-free supernatant to a large separating funnel.

-

Add an equal volume of ethyl acetate to the supernatant (1:1 v/v).

-

Shake the mixture vigorously for 10-15 minutes and then allow the layers to separate.

-

Collect the upper ethyl acetate layer, which contains the secondary metabolites.

-

Repeat the extraction of the aqueous layer with ethyl acetate two more times to maximize the yield.

-

Combine all the ethyl acetate extracts and dry them over anhydrous sodium sulfate.

-

Filter the dried extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound

This multi-step protocol is designed to purify this compound from the crude extract.

3.1. Vacuum Liquid Chromatography (VLC)

Materials:

-

Crude extract

-

Silica gel (for VLC)

-

Dichloromethane

-

Methanol

-

VLC apparatus

Procedure:

-

Prepare a VLC column with silica gel.

-

Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Apply the adsorbed sample to the top of the VLC column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with 100% dichloromethane and gradually increasing the proportion of methanol.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Combine the fractions containing the target compound and concentrate them.

3.2. Solid-Phase Extraction (SPE)

Materials:

-

Partially purified extract from VLC

-

C18 SPE cartridge

-

Methanol

-

Deionized water

-

SPE manifold

Procedure:

-

Condition a C18 SPE cartridge by washing it with methanol followed by deionized water.

-

Dissolve the VLC fraction in a small volume of methanol/water and load it onto the conditioned SPE cartridge.

-

Wash the cartridge with a low concentration of methanol in water to remove polar impurities.

-

Elute this compound with a higher concentration of methanol in water.

-

Collect the eluate and concentrate it.

3.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Materials:

-

SPE-purified sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Preparative HPLC system with a C18 column

Procedure:

-

Dissolve the concentrated sample from the SPE step in a suitable solvent (e.g., methanol or acetonitrile).

-

Filter the sample through a 0.45 µm syringe filter.

-

Inject the sample onto a preparative C18 HPLC column.

-

Elute with a gradient of acetonitrile in water. A typical gradient might be from 30% to 70% acetonitrile over 30 minutes.

-

Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

Collect the peak corresponding to this compound.

-

Confirm the purity of the collected fraction by analytical HPLC.

-

Lyophilize or evaporate the solvent to obtain pure this compound.

Visualizations

References

- 1. Acremonidins, new polyketide-derived antibiotics produced by Acremonium sp., LL-Cyan 416 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Acremonidin E produced by Penicillium sp. SNF123, a fungal endophyte of Panax ginseng, has antimelanogenic activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Proposed Total Synthesis of Acremonidin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acremonidin A, a polyketide-derived natural product, has garnered interest due to its potential biological activities. To date, a total synthesis of this compound has not been reported in the scientific literature. This document outlines a novel, proposed total synthesis of this compound based on a biomimetic approach. The key strategic element of this proposed synthesis is a Diels-Alder reaction, inspired by the successful synthesis of the structurally related natural product, Acremine G. These application notes provide a detailed retrosynthetic analysis, proposed experimental protocols for key transformations, and projected quantitative data to guide future synthetic efforts towards this target molecule.

Introduction

The acremonidins are a family of polyketide natural products isolated from Acremonium species.[1][2] Structurally, they feature a complex, bridged ring system. The lack of a published total synthesis for this compound presents an opportunity for the development of a novel and efficient synthetic route. A biomimetic approach, which mimics the proposed biosynthetic pathway, often provides an elegant and effective strategy for the synthesis of complex natural products.[3][4] The successful synthesis of Acremine G, a dimeric metabolite, utilizing a biomimetic Diels-Alder reaction as the key step, serves as a strong precedent for the proposed synthesis of this compound.[5] This document details a proposed synthetic strategy for this compound, leveraging a similar Diels-Alder approach to construct the core carbocyclic framework.

Proposed Retrosynthetic Analysis